![molecular formula C39H30 B14230928 2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene CAS No. 587023-24-3](/img/structure/B14230928.png)
2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene is a complex organic compound characterized by a central benzene ring substituted with three naphthalene groups via methylene bridges. This structure imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene typically involves the reaction of benzene-1,3,5-triyltrimethanol with naphthalene derivatives under specific conditions. One common method includes:
Starting Materials: Benzene-1,3,5-triyltrimethanol and naphthalene derivatives.
Reaction Conditions: The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.
Procedure: The benzene-1,3,5-triyltrimethanol is dissolved in an appropriate solvent, and the naphthalene derivative is added slowly. The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common, where the naphthalene rings can be substituted with various functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which 2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to proteins or DNA, altering their function and leading to various biological outcomes. The pathways involved can include signal transduction, gene expression regulation, and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,3,5-triyltris(N,N-dimethylmethanamine): Similar central benzene structure but with different substituents.
[Benzene-1,3,5-triyltris(methylene)]tris(triphenylphosphonium) tribromide: Contains triphenylphosphonium groups instead of naphthalene.
Uniqueness
2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene is unique due to its combination of a central benzene ring with three naphthalene groups, providing distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
587023-24-3 |
|---|---|
Molekularformel |
C39H30 |
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
2-[[3,5-bis(naphthalen-2-ylmethyl)phenyl]methyl]naphthalene |
InChI |
InChI=1S/C39H30/c1-4-10-37-25-28(13-16-34(37)7-1)19-31-22-32(20-29-14-17-35-8-2-5-11-38(35)26-29)24-33(23-31)21-30-15-18-36-9-3-6-12-39(36)27-30/h1-18,22-27H,19-21H2 |
InChI-Schlüssel |
UIOCPYTUCWDSMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3=CC(=CC(=C3)CC4=CC5=CC=CC=C5C=C4)CC6=CC7=CC=CC=C7C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)
![n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14230848.png)
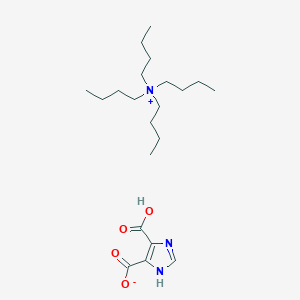
![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
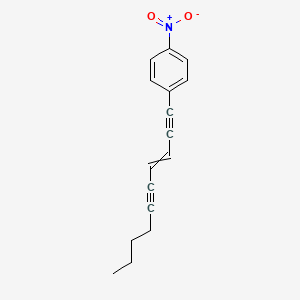
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
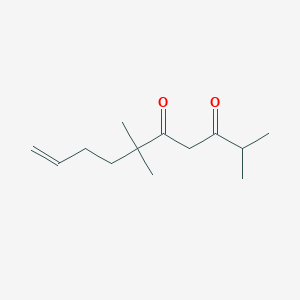
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
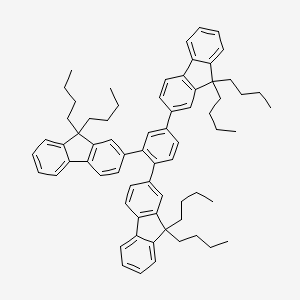

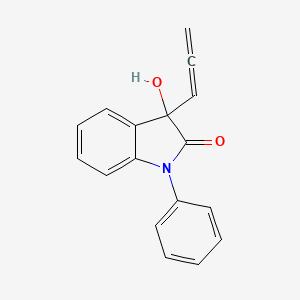
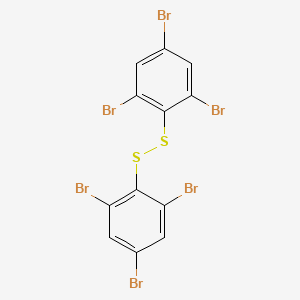
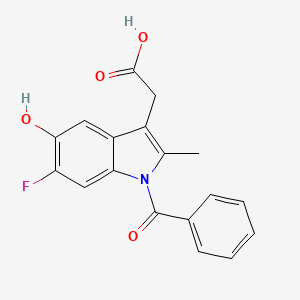
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
